molecular formula C18H19NO B4085897 1-(9-isobutyl-9H-carbazol-3-yl)ethanone

1-(9-isobutyl-9H-carbazol-3-yl)ethanone

Cat. No.: B4085897
M. Wt: 265.3 g/mol
InChI Key: PWULQERVRZMPEI-UHFFFAOYSA-N
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Description

1-(9-Isobutyl-9H-carbazol-3-yl)ethanone is a carbazole derivative featuring an isobutyl group at the 9-position of the carbazole core and an acetyl group at the 3-position. Carbazole derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their aromatic stability, electron-rich structure, and tunable substituent effects. The isobutyl substituent enhances solubility in organic solvents, while the acetyl group introduces ketone functionality, enabling further chemical modifications .

Properties

IUPAC Name

1-[9-(2-methylpropyl)carbazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-12(2)11-19-17-7-5-4-6-15(17)16-10-14(13(3)20)8-9-18(16)19/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWULQERVRZMPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to analogs with different alkyl/aryl substituents at the 9-position or modified functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (9-position) Molecular Formula Molecular Weight Key Properties Reference
1-(9-Isobutyl-9H-carbazol-3-yl)ethanone Isobutyl C₁₈H₂₀NO 279.36 Enhanced solubility, gummy liquid*
1-(9-Octyl-9H-carbazol-3-yl)ethanone Octyl C₂₂H₂₇NO 321.46 Higher lipophilicity
1-(9-Ethyl-9H-carbazol-3-yl)ethanone Ethyl C₁₆H₁₅NO 237.29 Lower molecular weight, solid
1-(9-Hexyl-9H-carbazol-3-yl)ethanone Hexyl C₂₀H₂₃NO 293.40 Intermediate solubility
1-(9-Phenyl-9H-carbazol-3-yl)ethanone Phenyl C₂₀H₁₅NO 285.34 Aromatic rigidity, higher melting point

*Based on NMR data for similar alkyl-substituted carbazoles .

Key Observations:
  • Alkyl Chain Length : Longer alkyl chains (e.g., octyl) increase lipophilicity but may reduce crystallinity compared to shorter chains (ethyl, isobutyl) .
  • Aromatic vs. Alkyl Substituents: Phenyl groups enhance thermal stability but reduce solubility in non-polar solvents .
  • Functional Groups : Acetyl groups at the 3-position enable conjugation with π-systems, influencing electronic properties for optoelectronic applications .
Key Observations:
  • N-Alkylation Efficiency : Microwave-assisted methods (e.g., octyl derivative) improve reaction speed and yield compared to traditional heating .
  • Friedel-Crafts Limitations : Acid-sensitive substrates may require milder conditions to avoid decomposition .
Key Observations:
  • Electronics : Isobutyl derivatives are preferred for solution-processed OLEDs due to solubility and film-forming properties .
  • Pharmaceuticals : Acetylated carbazoles are intermediates in synthesizing anticancer and antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9-isobutyl-9H-carbazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(9-isobutyl-9H-carbazol-3-yl)ethanone

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